

# Benzyl 1,4-diazepane-1-carboxylate chemical properties

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## Compound of Interest

Compound Name: *Benzyl 1,4-diazepane-1-carboxylate*

Cat. No.: *B039994*

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An In-depth Technical Guide to the Chemical Properties of **Benzyl 1,4-diazepane-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Benzyl 1,4-diazepane-1-carboxylate**. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the insomnia medication Suvorexant. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

## Chemical and Physical Properties

**Benzyl 1,4-diazepane-1-carboxylate** is a heterocyclic compound featuring a diazepane ring. The presence of the benzyl and carboxylate functional groups significantly influences its reactivity and solubility. While extensive experimental data for the parent compound is not readily available in the public domain, data for its closely related 5-methyl substituted derivatives, which are intermediates in the synthesis of Suvorexant, provide valuable insights. The (R)-enantiomer of the 5-methyl derivative is often described as a colorless oil. The compound exhibits moderate polarity, rendering it more soluble in organic solvents than in water.

## Identifiers and Computed Properties

A summary of the key identifiers and computed chemical properties for **Benzyl 1,4-diazepane-1-carboxylate** and its 5-methyl derivatives is provided in the table below. These computed values are useful for predicting the compound's behavior in various chemical and biological systems.

Property	Benzyl 1,4-diazepane-1-carboxylate	(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate	(S)-benzyl 5-methyl-1,4-diazepane-1-carboxylate	Reference(s)
CAS Number	117009-97-9	1001401-60-0	1001401-61-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	234.29 g/mol	248.33 g/mol	248.32 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	benzyl 1,4-diazepane-1-carboxylate	benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate	benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SMILES	<chem>C1CNCCN(C1)C(=O)OCC2=CC=CC=C2</chem>	<chem>C[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1</chem>	<chem>C[C@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1</chem>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
InChIKey	BXDQJVDEALOI QW- UHFFFAOYSA-N	DQUGXUOXPV SJFN- GFCCVEGCSA- N	DQUGXUOXPV SJFN- LBPRGKRZSA- N	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
XLogP (predicted)	1.3	1.8	1.8	<a href="#">[4]</a> <a href="#">[5]</a>
Topological Polar Surface Area	41.6 Å <sup>2</sup>	41.6 Å <sup>2</sup>	41.6 Å <sup>2</sup>	<a href="#">[4]</a> <a href="#">[5]</a>
Hydrogen Bond Donor Count	1	1	1	<a href="#">[4]</a> <a href="#">[5]</a>
Hydrogen Bond Acceptor Count	2	3	3	<a href="#">[4]</a> <a href="#">[5]</a>
Rotatable Bond Count	3	2	2	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Physical Properties

Detailed experimental data on the physical properties of **Benzyl 1,4-diazepane-1-carboxylate** are scarce in the literature. The 5-methyl derivative is reported to be a liquid or oil at room temperature.<sup>[6][7]</sup>

Property	Value	Reference(s)
Physical State	Liquid/Oil (for 5-methyl derivative)	<sup>[6][7]</sup>
Solubility	Soluble in organic solvents, less soluble in water (qualitative)	<sup>[7]</sup>
Melting Point	Data not available	
Boiling Point	Data not available	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Benzyl 1,4-diazepane-1-carboxylate**. While specific spectra for the parent compound are not readily available, the expected characteristic signals can be inferred from the known spectra of similar molecules and general principles of spectroscopy. Commercial suppliers of the 5-methyl derivatives often indicate the availability of NMR, HPLC, and MS data.<sup>[8]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the diazepane ring (in the aliphatic region, ~2.5-3.6 ppm). For the 5-methyl derivative, a doublet for the methyl group would also be expected.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylate group (~155 ppm), the carbons of the aromatic ring (~127-137 ppm), the methylene carbon of the benzyl group (~67 ppm), and the carbons of the diazepane ring (~40-60 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **Benzyl 1,4-diazepane-1-carboxylate** would be expected to exhibit the following characteristic absorption bands:

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
N-H Stretch (secondary amine)	3300-3500 (broad)
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=O Stretch (carbamate)	1680-1700
C=C Stretch (aromatic)	1450-1600
C-N Stretch	1000-1250

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **Benzyl 1,4-diazepane-1-carboxylate**, the expected monoisotopic mass is 234.1368 Da.[4] Predicted collision cross-section values for various adducts have been calculated.[4]

## Experimental Protocols

While a specific, detailed synthesis protocol for the parent **Benzyl 1,4-diazepane-1-carboxylate** is not readily available in the reviewed literature, general procedures for the synthesis and purification of related diazepane derivatives can be found. The synthesis of 1,4-benzodiazepines, for instance, has been achieved through intramolecular C-N bond coupling followed by ring-opening reactions.[9]

A patent for the chiral resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate provides insight into purification techniques. The free base can be obtained as a colorless oil by concentrating the combined organic phases after extraction with a solvent like dichloromethane.[6] Purification is often achieved using flash column chromatography.[9]

## General Purification Procedure (by Extraction)

- Following a reaction, the mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[9]
- The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.[6][9]
- The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>).[9]
- The solvent is removed under reduced pressure to yield the crude product, which can then be further purified.[6][9]

## Logical and Workflow Diagrams

The following diagrams illustrate the role of **Benzyl 1,4-diazepane-1-carboxylate** as a synthetic intermediate and a general workflow for its synthesis and purification.



Benzyl 1,4-diazepane-1-carboxylate  
(or its derivatives)

Key Synthetic Intermediate

Further Synthetic Steps  
(e.g., N-acylation, deprotection)

Active Pharmaceutical Ingredient  
(e.g., Suvorexant)

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## References

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